Increased Lipophilicity (LogP) Compared to Non-Fluorinated and Chloro Analogs
Methyl 3-fluoro-4-morpholinobenzoate exhibits a higher predicted LogP (XLogP3) of 1.6 compared to its non-fluorinated analog methyl 4-morpholinobenzoate (XLogP3 = 1.5) [1]. The increased lipophilicity due to the fluorine substitution enhances membrane permeability, a critical parameter for early-stage drug discovery. While specific LogP data for methyl 3-chloro-4-morpholinobenzoate is not available, its higher molecular weight (255.70 g/mol) suggests a different property profile, with chlorine substitution typically increasing LogP more than fluorine but also increasing molecular weight and potentially affecting metabolic stability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Methyl 4-morpholinobenzoate: 1.5 |
| Quantified Difference | +0.1 |
| Conditions | Computed by XLogP3 algorithm as reported on product datasheets |
Why This Matters
A higher LogP value (1.6 vs. 1.5) indicates enhanced lipophilicity, which can improve passive membrane diffusion, a key consideration in selecting building blocks for lead optimization where oral bioavailability is a goal.
- [1] PubChem. Methyl 4-Morpholinobenzoate. Compound Summary. Accessed 2026. View Source
